molecular formula C15H11O6+ B077932 Cyanidin CAS No. 13306-05-3

Cyanidin

Cat. No.: B077932
CAS No.: 13306-05-3
M. Wt: 287.24 g/mol
InChI Key: VEVZSMAEJFVWIL-UHFFFAOYSA-O
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Description

Cyanidin is a natural organic compound belonging to the anthothis compound class of flavonoids. It is a pigment responsible for the red, purple, and blue colors in many fruits and vegetables, such as grapes, bilberries, blackberries, blueberries, cherries, chokeberries, cranberries, elderberries, hawthorns, loganberries, açai berries, and raspberries . This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer effects.

Mechanism of Action

Target of Action

Cyanidin, specifically this compound-3-glucoside (C3G), is a member of the anthocyanin family of dietary polyphenols . It primarily targets various cellular processes and pathways, contributing to its strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities . Interestingly, this compound compounds can also target the SARS-COV2 virus, inhibiting viral replication .

Mode of Action

This compound interacts with its targets primarily through its antioxidant and anti-inflammatory properties . It suppresses hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators via AMPK .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a role in the adiponectin receptor signaling pathway, which contributes to the activation of AMPK . This compound also influences the NF-κB pathways, disrupting proteasome systems in cases of inflammation and hyperoxidation that ultimately lead to heart disease . Additionally, it’s involved in the biosynthesis of anthocyanins, a group of flavonoids .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism, and its metabolites enter the bloodstream . The absorption and bioavailability of C3G and its metabolites have increased, and their interaction with gut microorganisms may boost their health effects .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities against oxidative stress-related illnesses . It also exhibits anti-cancer activity through the induction of apoptosis and cellular senescence .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degradation of this compound in dietary systems containing liquid (concentrated juices), solid (fruits), and semisolid components exhibits non-isothermal kinetic behavior . Furthermore, the efficacy and distribution of C3G in the human body are restricted due to its low stability and bioaccessibility .

Biochemical Analysis

Biochemical Properties

Cyanidin interacts with various enzymes, proteins, and other biomolecules in the process of anthocyanin biosynthesis . For instance, it interacts with key structural genes in the flavonoid and anthocyanin biosynthesis pathway .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays a crucial role in the color variation of Scutellaria baicalensis flowers .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it interacts with the F3’5’H, ANS, and 3GT genes in the anthocyanin biosynthesis pathway .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

This compound is involved in the metabolic pathways of anthocyanin biosynthesis . It interacts with enzymes or cofactors in these pathways, influencing metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanidin can be synthesized through the shikimate pathway and polyketide synthase (PKS) III in berry plants. The shikimate pathway uses phosphoenolpyruvic acid and erythrose 4-phosphate to form shikimic acid, which further reacts to form specific aromatic amino acids. L-phenylalanine, necessary for this compound production, is synthesized through this pathway .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as berries and other fruits. Advanced biotechnological methods, including the use of engineered strains of Escherichia coli, have been developed to produce this compound-3-O-glucoside (C3G) in large quantities. This involves the use of multi-monocistronic and multi-variate vectors to express the necessary genes for this compound biosynthesis .

Chemical Reactions Analysis

Types of Reactions: Cyanidin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is sensitive to pH changes, exhibiting different colors at different pH levels: red at pH < 3, violet at pH 7-8, and blue at pH > 11 .

Common Reagents and Conditions: Common reagents used in this compound reactions include NADPH, dihydroflavonol 4-reductase, oxygen, alpha-ketoglutaric acid, and anthothis compound synthase. These reagents facilitate the conversion of precursor molecules into this compound .

Major Products: The major products formed from this compound reactions

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)chromenylium-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-6H,(H4-,16,17,18,19,20)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVZSMAEJFVWIL-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11O6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

528-58-5 (chloride)
Record name Cyanidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013306053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10157933
Record name Cyanidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyanidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002708
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13306-05-3
Record name 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-1-benzopyrylium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13306-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013306053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYANIDIN CATION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7732ZHU564
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cyanidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002708
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

> 300 °C
Record name Cyanidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002708
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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